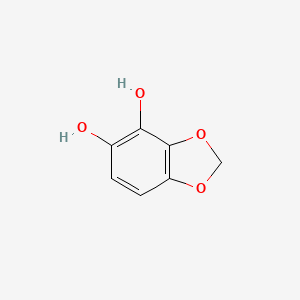
1,3-Benzodioxole-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by a benzene ring fused to a dioxole ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole-4,5-diol can be synthesized through several methods. One common approach involves the reaction of catechol with formaldehyde under acidic conditions. The reaction typically proceeds via electrophilic aromatic substitution, resulting in the formation of the dioxole ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxole-4,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO3) for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Produces benzoquinone derivatives.
Reduction: Results in the formation of catechol derivatives.
Substitution: Leads to the formation of various substituted benzene derivatives.
Scientific Research Applications
1,3-Benzodioxole-4,5-diol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of dyes, fluorescent materials, and other chemical products.
Mechanism of Action
1,3-Benzodioxole-4,5-diol is similar to other compounds such as catechol, resorcinol, and hydroquinone. its unique structure, particularly the presence of the dioxole ring, sets it apart and contributes to its distinct chemical properties and applications.
Comparison with Similar Compounds
Catechol
Resorcinol
Hydroquinone
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
23780-63-4 |
|---|---|
Molecular Formula |
C7H6O4 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
1,3-benzodioxole-4,5-diol |
InChI |
InChI=1S/C7H6O4/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2,8-9H,3H2 |
InChI Key |
QSRXTQHQLNIDJI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















